N-cyclohexyl-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide
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Overview
Description
N-CYCLOHEXYL-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C23H25N5O3S and a molecular weight of 451.55 . This compound features a triazolo[3,4-a]phthalazine core, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-CYCLOHEXYL-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction . This method is eco-friendly and results in high yields. Industrial production methods may involve scaling up this reaction and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-CYCLOHEXYL-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in various signaling pathways related to inflammation and cell proliferation . By inhibiting these enzymes, the compound can modulate these pathways and exert its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolo[3,4-a]phthalazine derivatives, which also exhibit diverse biological activities. N-CYCLOHEXYL-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and the presence of the cyclohexyl and methoxy groups, which enhance its biological activity and specificity .
Similar compounds include:
- 1,2,4-Triazolo[3,4-a]pyridines
- 1,2,4-Triazolo[3,4-b]thiadiazines
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C23H25N5O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H25N5O3S/c1-15-18-10-6-7-11-19(18)22-24-25-23(28(22)26-15)20-14-17(12-13-21(20)31-2)32(29,30)27-16-8-4-3-5-9-16/h6-7,10-14,16,27H,3-5,8-9H2,1-2H3 |
InChI Key |
LVVXRFBRLZFVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NC4CCCCC4)OC)C5=CC=CC=C15 |
Origin of Product |
United States |
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